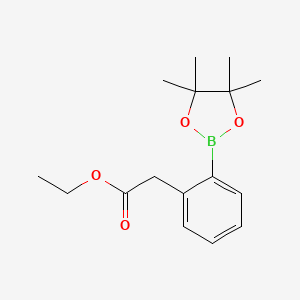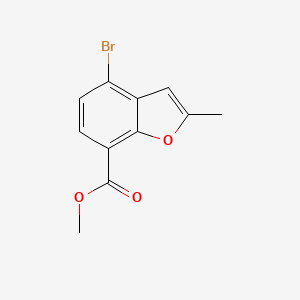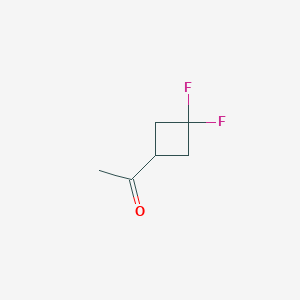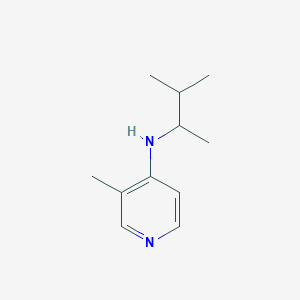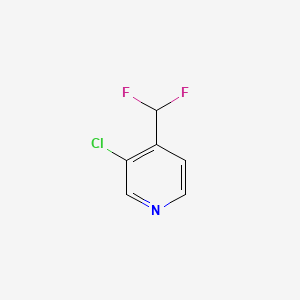
3-Chloro-4-(difluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-4-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1374659-44-5. It has a molecular weight of 163.55 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(difluoromethyl)pyridine is represented by the linear formula C6H4ClF2N . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H .Physical And Chemical Properties Analysis
3-Chloro-4-(difluoromethyl)pyridine has a molecular weight of 163.55 g/mol . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of this compound .Aplicaciones Científicas De Investigación
Functionalization Techniques
- Deprotonative Functionalization : The difluoromethyl group in compounds like 3-(difluoromethyl)pyridine can be functionalized via deprotonation using a lithiated base. This method allows the creation of new silylated compounds and a range of 3-(difluoroalkyl)pyridines, expanding the chemical library for various applications (Santos et al., 2020).
Synthesis of Key Intermediates
- Herbicide Intermediates : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate in creating the herbicide trifloxysulfuron, is possible from nicotinamide through a series of chemical transformations. This synthesis highlights the role of chloro-difluoromethylpyridine derivatives in agricultural chemistry (Zuo Hang-dong, 2010).
Applications in Fungicides
- Fungicidal Properties : The compound fluazinam, which contains a chloro-trifluoromethyl pyridine unit, exhibits significant fungicidal properties. Its molecular structure, involving a pyridine and benzene ring, contributes to its effectiveness in agriculture (Youngeun Jeon et al., 2013).
Difunctionalization Methods
- Regioselective Difunctionalization : Regioselective 3,4-difunctionalization of 3-chloropyridines through 3,4-pyridyne intermediates enables the synthesis of various 2,3,4-trisubstituted pyridines. This method is pivotal for creating complex molecular structures, including pharmaceuticals (Heinz et al., 2021).
Insecticidal Applications
- Insecticide Intermediates : The synthesis of certain chloro-trifluoropropenyl and dimethyl cyclopropanecarboxamide derivatives, which involve pyridine rings, points to their potential use in creating effective insecticides for crops like maize and sugar beet (Dongqing Liu et al., 2006).
Electrophilic Substitution Studies
- Electrophilic Substitution : Studies on 2-chloro-6-(trifluoromethyl)pyridine reveal efficient methods for halogen shuffling, demonstrating the versatility of chloro-difluoromethyl pyridines in organic synthesis (Mongin et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBGKNPGFNLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



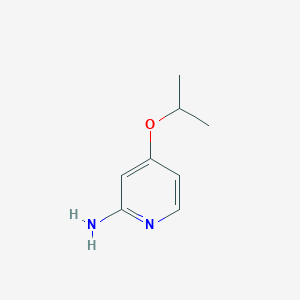
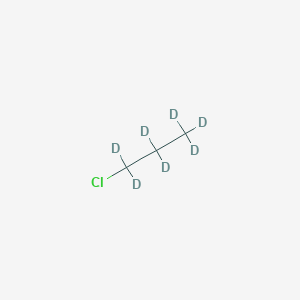
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
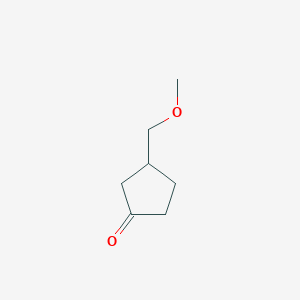
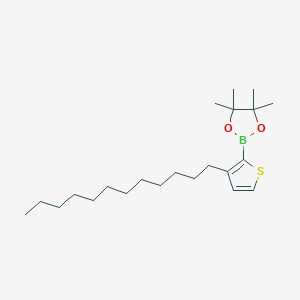
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
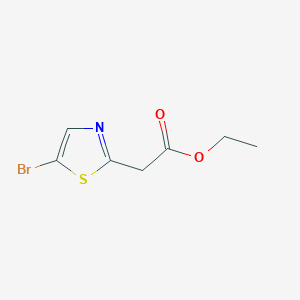
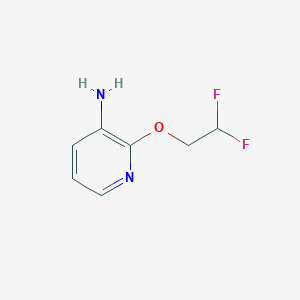
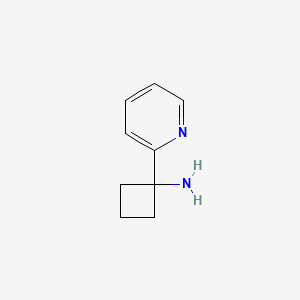
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
